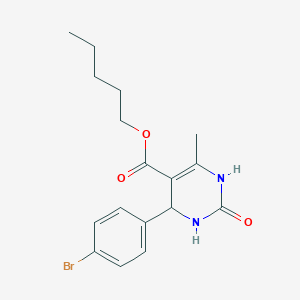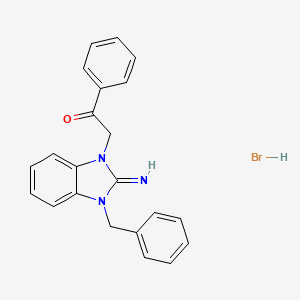
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a thiazolidinone derivative that has drawn significant attention in the scientific community due to its potential applications in various fields. CTBT is a yellow crystalline powder that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by modulating various signaling pathways in cells. It activates the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and caspase-3. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one inhibits the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. In addition, 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in various physiological processes. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activity at low concentrations, making it a cost-effective compound for research. However, 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can limit its applications in aqueous systems. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also exhibits low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to optimize the synthesis method of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one to improve its yield and purity. Another direction is to investigate the structure-activity relationship of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one to identify more potent derivatives. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. In addition, the in vivo efficacy and safety of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one need to be evaluated in animal models. Finally, the potential applications of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in drug development and disease treatment need to be explored.
Synthesemethoden
The synthesis of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 5-chloro-2-hydroxybenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction proceeds through a Schiff base intermediate, which is then reduced to form 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. The yield of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antiviral activity against HIV-1 and HSV-1.
Eigenschaften
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-13-10(15)9(17-11(13)16)5-6-4-7(12)2-3-8(6)14/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVAMPSFBXPQA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5225329.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)
![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)


![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5225406.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)